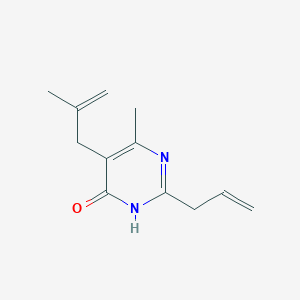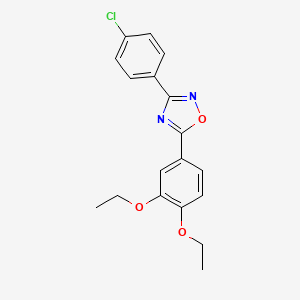![molecular formula C26H25BrN2O3 B11575793 ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11575793.png)
ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative, followed by methoxylation and subsequent amination with a 4-methylphenyl group. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
- Ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate
Uniqueness
Ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group and the methoxy substituent at specific positions on the indole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C26H25BrN2O3 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-[(4-methylanilino)methyl]-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C26H25BrN2O3/c1-4-32-26(30)25-20-14-24(31-3)21(27)15-22(20)29(19-8-6-5-7-9-19)23(25)16-28-18-12-10-17(2)11-13-18/h5-15,28H,4,16H2,1-3H3 |
InChI Key |
AJINBDYRCJXRLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CNC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine](/img/structure/B11575714.png)
![N-(3-chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11575726.png)
![7-(4-methylphenyl)-3-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11575729.png)

![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575743.png)
![2,9-Dimethyl-5-(thiophen-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11575750.png)
![6-(4-ethoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575752.png)
![Methyl 2-[({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B11575754.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B11575770.png)
![1-(3-Ethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575775.png)
![N-{7-Bromo-4-methoxy-8H-indeno[1,2-D][1,3]thiazol-2-YL}adamantane-1-carboxamide](/img/structure/B11575781.png)

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11575791.png)

